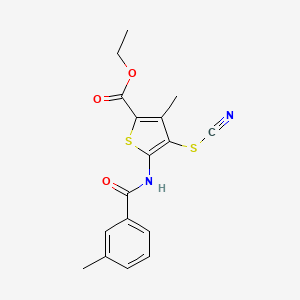
Ethyl 3-methyl-5-(3-methylbenzamido)-4-thiocyanatothiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “Ethyl 3-methyl-5-(3-methylbenzamido)-4-thiocyanatothiophene-2-carboxylate” is a complex organic molecule. It contains several functional groups, including an ester (ethoxycarbonyl), an amide (benzamido), a thiocyanate, and a thiophene ring .
Molecular Structure Analysis
The exact molecular structure would depend on the positions of the functional groups on the thiophene ring. The thiophene ring is a five-membered ring with four carbon atoms and one sulfur atom . The other functional groups are likely attached to the carbon atoms of this ring .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For example, the ester group could undergo hydrolysis, transesterification, or reduction. The amide group could participate in hydrolysis or reduction reactions. The thiocyanate group could undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors that could influence its properties include the size and shape of the molecule, the functional groups it contains, and the presence of any chiral centers .科学的研究の応用
Synthesis and Characterization
Synthetic Approaches : Ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate and its derivatives have been synthesized through various methods, including bromination, reaction with thiourea or substituted thioureas, and treatment with amines or alkylethanolamines. These processes led to the production of tertiary amines, 2-hydroxyethylamines, and corresponding 2-chloroethylamines, showcasing the chemical versatility of thiophene derivatives (Chapman et al., 1971).
Tautomeric Structures and Dyes : A study focused on ethyl 2-amino-5-methyl-4-(phenylcarbamoyl)thiophene-3-carboxylate, which was used to synthesize novel bis-heterocyclic monoazo dyes. These dyes were characterized by their solvatochromic behavior and tautomeric structures, indicating potential applications in dye chemistry and materials science (Karcı & Karcı, 2012).
Biological Activities
Antimicrobial Properties : Novel cycloalkylthiophene-Schiff bases and their Cr(III) and Zn(II) complexes were synthesized, exhibiting significant antibacterial and antifungal activities against a variety of pathogenic strains. This suggests their potential use as antimicrobial agents (Altundas et al., 2010).
Antiproliferative Effects : A study on thieno[2,3-d]pyrimidines derived from ethyl 2-amino-5-ethylthiophene-3-carboxylate revealed that some compounds possess excellent inhibitory activities against certain plant growths, suggesting potential applications in agriculture and bioactive material development (Wang et al., 2010).
Chemical Properties and Applications
- Complex Formation and Chemical Stability : The physicochemical properties, such as acid-base behavior, solubility, and chemical stability of ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates, were examined. Complexes with Cu(II), Co(II), and Ni(II) were prepared, highlighting their potential in developing new materials and chemical processes (Chekanova et al., 2014).
将来の方向性
特性
IUPAC Name |
ethyl 3-methyl-5-[(3-methylbenzoyl)amino]-4-thiocyanatothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c1-4-22-17(21)14-11(3)13(23-9-18)16(24-14)19-15(20)12-7-5-6-10(2)8-12/h5-8H,4H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYHIMGLMPIPTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=CC(=C2)C)SC#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-methyl-5-(3-methylbenzamido)-4-thiocyanatothiophene-2-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

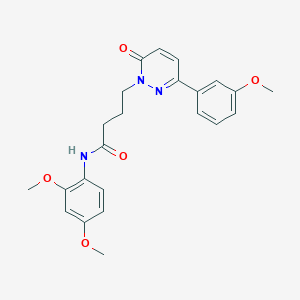
![(E)-N-[3-Methyl-1-oxo-1-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]butan-2-yl]-2-phenylethenesulfonamide](/img/structure/B2702822.png)
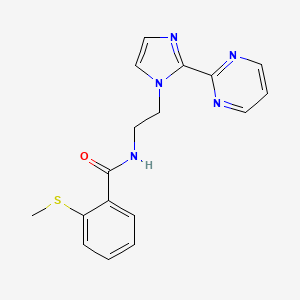
![3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-phenylpropyl)propanamide](/img/structure/B2702825.png)
![[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(9H-xanthen-9-yl)methanone](/img/structure/B2702826.png)
![methyl 4-({[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2702829.png)
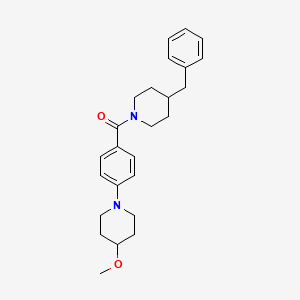
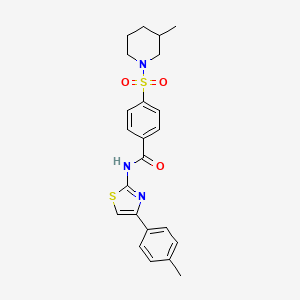
![Ethyl 3-[(4-chlorophenyl)amino]-2-cyanoprop-2-enoate](/img/structure/B2702833.png)
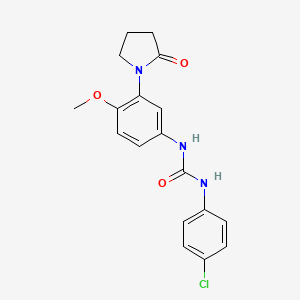
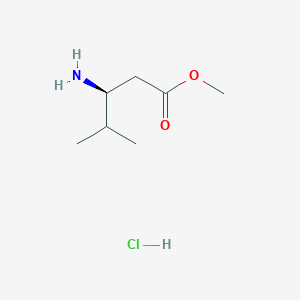
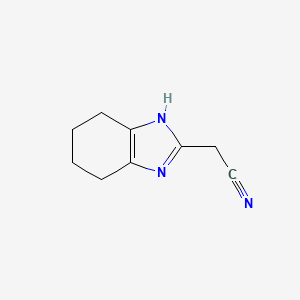

![1-Benzyl-N-(6-methylpyridin-2-yl)-2-oxo-1,6-diazaspiro[3.3]heptane-6-carboxamide](/img/structure/B2702840.png)